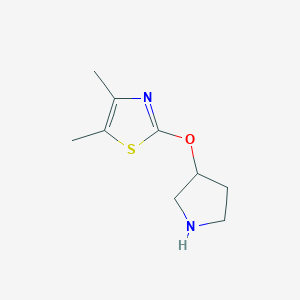
4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects.
Scientific Research Applications
Cycloaddition Reactions and Chemical Behavior
The study of cycloadditions to pyrrolo[1,2-c]thiazoles reveals how these compounds, similar to "4,5-Dimethyl-2-(pyrrolidin-3-yloxy)-1,3-thiazole", can act as thiocarbonyl ylides or azomethine ylides in reactions with electron-deficient alkenes and alkynes. This behavior is crucial for synthesizing various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Sutcliffe et al., 2000).
Synthesis of Highly Substituted Thiazolo[3,2-a]pyridines
Research on the expeditious one-pot synthesis of highly substituted thiazolo[3,2-a]pyridines involving chromones highlights the compound's role in facilitating the synthesis of thiazolo[3,2-a]pyridine derivatives. This process is significant for creating compounds with potential biological activities, showcasing the compound's application in medicinal chemistry (Terzidis et al., 2010).
Antimicrobial Activity and Synthetic Methodologies
The regioselectivity of 1,3-dipolar cycloadditions and the antimicrobial activity of derived compounds, such as isoxazoline and pyrazolo[3,4-d]pyridazines, underline the potential of "this compound" derivatives in developing new antimicrobial agents. This research suggests the compound's utility in creating pharmacologically active substances (Zaki et al., 2016).
Fluorescence and Electrochromism in Materials Science
Investigations into thiazolothiazole fluorophores exhibiting strong fluorescence and viologen-like reversible electrochromism demonstrate the compound's application in materials science, particularly in the development of optoelectronic devices and sensors. The strong blue fluorescence and reversible electrochromic properties of these derivatives highlight the potential of "this compound" in creating multifunctional materials (Woodward et al., 2017).
Antioxidant Activity and Molecular Docking Studies
Research on novel thiazole, pyridine, and pyrazole derivatives as antioxidant candidates incorporates the synthesis and evaluation of compounds derived from "this compound". DFT calculations and molecular docking studies aim to understand the relationship between structure and antioxidant activity, indicating the compound's relevance in discovering new antioxidants (Kaddouri et al., 2020).
properties
IUPAC Name |
4,5-dimethyl-2-pyrrolidin-3-yloxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-6-7(2)13-9(11-6)12-8-3-4-10-5-8/h8,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMJBVNYAMPUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2CCNC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)
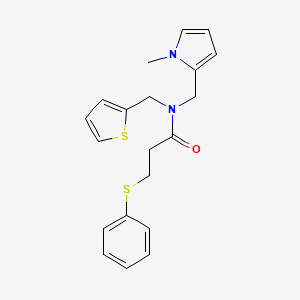

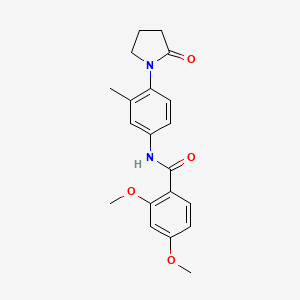
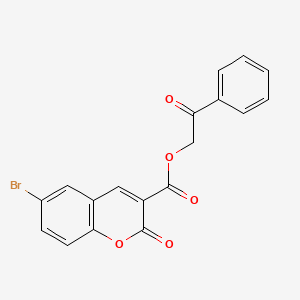
![N-(4-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2746708.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2746714.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2746716.png)
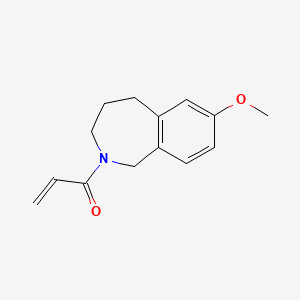
![N-[[4-(3-chlorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2746719.png)
![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2746720.png)
![N-cyclopentyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2746721.png)
